Ethyl 3-(3-aminophenyl)isonicotinate
Description
Ethyl 3-(3-aminophenyl)isonicotinate is a distinct organic molecule that integrates two fundamentally important chemical moieties: a substituted aminophenyl group and an isonicotinate (B8489971) ester. Its unique architecture makes it a valuable building block and a subject of study for chemists aiming to develop new functional molecules.
The core of this compound is a pyridine (B92270) ring, which classifies it as a derivative of nicotinic acid (3-pyridinecarboxylic acid) or, more specifically, isonicotinic acid (4-pyridinecarboxylic acid). The pyridine ring is a ubiquitous azaheterocycle in medicinal chemistry, structurally resembling a benzene (B151609) ring but with one carbon atom replaced by nitrogen. nih.gov This substitution endows the ring with unique properties, including basicity, polarity, and the ability to form hydrogen bonds, which can enhance the pharmacokinetic profiles of drug candidates. nih.gov The pyridine motif is found in numerous FDA-approved drugs, where it can improve metabolic stability, permeability, and binding affinity to biological targets. nih.gov
The "isonicotinate" portion refers to an ester of isonicotinic acid, in this case, an ethyl ester. Esters of nicotinic and isonicotinic acid are often synthesized to modify the properties of the parent acid, sometimes to reduce side effects or to create active esters that are useful as acylating reagents in further synthetic steps. nih.govbelnauka.by
The second key component is the 3-aminophenyl group attached to the pyridine ring. This structure consists of a benzene ring substituted with an amino group (aniline derivative). Aminophenyl groups are fundamental building blocks in organic synthesis, particularly in the creation of dyes, polymers, and pharmaceuticals. The amino group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
The academic pursuit of this compound is founded on its potential as a versatile intermediate for creating structurally diverse molecules of high value, particularly in drug discovery. The direct functionalization of pyridine C-H bonds is a modern and efficient alternative to traditional cross-coupling reactions, and the development of methods to create 3-aryl nicotinic and isonicotinic acid derivatives is considered of "tremendous importance in drug discovery." nih.gov this compound is a prime example of this class of compounds.
The rationale for its investigation can be broken down into several key points:
Scaffold for Medicinal Chemistry: The combination of the pyridine ring and the aminophenyl group creates a scaffold that can be readily modified. The pyridine nitrogen can interact with biological targets, while the amino group can be acylated, alkylated, or used in coupling reactions to build a library of new compounds for screening against various diseases. nih.gov
Bioisosteric Replacement: In drug design, pyridine rings are often used as bioisosteres for phenyl rings. Replacing a phenyl group with a pyridine can lead to significant improvements in biological potency and other drug-like properties. nih.govfrontiersin.org Investigating molecules like this compound allows researchers to explore these structure-activity relationships.
Intermediate for Functional Materials: The aromatic and reactive nature of the compound makes it a candidate for the synthesis of novel polymers or functional dyes. The aniline-like portion of the molecule is a classic precursor for azo dyes, and the rigid structure could be incorporated into advanced materials.
The journey of a novel chemical entity like this compound from concept to application typically follows a well-defined research trajectory. This process is central to both academic discovery and industrial innovation.
Synthesis and Characterization: The first step is the development of an efficient and reliable synthesis method. For this compound, a likely approach would involve a palladium-catalyzed C-H functionalization to couple a protected aminophenyl group with an ethyl isonicotinate precursor. nih.gov Following synthesis, the compound's identity and purity are rigorously confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govnih.gov
Exploratory Derivatization: Once the parent compound is successfully synthesized and characterized, researchers typically explore its chemical reactivity. The primary amino group on the phenyl ring is an ideal site for derivatization. A series of reactions would be performed to create amides, sulfonamides, or other functional groups, generating a library of related but distinct molecules.
Screening and Application: This library of new compounds is then subjected to screening to identify potential applications. In pharmaceutical research, this involves testing for biological activity against specific enzymes, receptors, or cell lines to identify potential lead compounds for new drugs. lifechemicals.comresearchgate.net In materials science, the new derivatives would be tested for properties such as fluorescence, conductivity, or thermal stability. nih.gov This systematic approach allows chemists to fully exploit the potential of a novel molecular scaffold.
Chemical Data
Below is a table summarizing the key identifiers for this compound.
| Property | Value |
| CAS Number | 252921-31-6 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molar Mass | 242.27 g/mol |
| Synonyms | Ethyl 3-(3-aminophenyl)pyridine-4-carboxylate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-6-7-16-9-13(12)10-4-3-5-11(15)8-10/h3-9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMXELYQVYARBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470624 | |
| Record name | Ethyl 3-(3-aminophenyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252921-31-6 | |
| Record name | Ethyl 3-(3-aminophenyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Ethyl 3 3 Aminophenyl Isonicotinate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comgoogle.com For ethyl 3-(3-aminophenyl)isonicotinate, two primary retrosynthetic disconnections are logical.
The first and most common approach involves a C-C bond disconnection between the pyridine (B92270) ring and the phenyl ring. This disconnection points to a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key bond-forming step. This strategy would utilize a halogenated ethyl isonicotinate (B8489971), such as ethyl 3-bromoisonicotinate, and a (3-aminophenyl)boronic acid derivative. An alternative within this C-C disconnection strategy is to use a precursor to the amino group, such as a nitro group, on the phenyl ring. This would involve coupling ethyl 3-bromoisonicotinate with (3-nitrophenyl)boronic acid, followed by a subsequent reduction of the nitro group to an amine.
The second major disconnection strategy involves breaking the C-N bond of the aniline (B41778) moiety. This suggests a Buchwald-Hartwig amination as the key transformation, coupling a halogenated ethyl isonicotinate with aniline or a protected aniline derivative. wikipedia.orglibretexts.org
A final, less direct disconnection involves the ester group, which can be retrosynthetically disconnected to isonicotinic acid and ethanol (B145695). This esterification step is typically one of the final steps in the synthesis.
Multistep Synthesis Strategies for the Isonicotinate Core
The isonicotinate core, or pyridine-4-carboxylic acid, is a readily available starting material. On a commercial scale, isonicotinic acid is produced via the ammoxidation of 4-picoline (4-methylpyridine), which is then hydrolyzed to the carboxylic acid. chemicalbook.com For laboratory-scale synthesis, various substituted isonicotinic acids can be prepared through a variety of methods, including the oxidation of corresponding picolines or through cycloaddition reactions.
To prepare the necessary precursor for the cross-coupling reactions, a halogenated isonicotinate is required. The synthesis of ethyl 3-bromoisonicotinate can be achieved from isonicotinic acid. This would typically involve the bromination of the pyridine ring, followed by esterification. The bromination of the pyridine ring can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. A more common approach is to start with a pre-functionalized pyridine derivative.
Introduction of the Aminophenyl Moiety via Cross-Coupling or Related Reactions
The introduction of the 3-aminophenyl group is the cornerstone of the synthesis of this compound. As suggested by the retrosynthetic analysis, this is primarily achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of ethyl 3-bromoisonicotinate with (3-aminophenyl)boronic acid or its hemisulfate salt. tcichemicals.com A common catalytic system for this transformation is a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate (B84403), in a suitable solvent system like a mixture of toluene (B28343) and water.
Alternatively, a two-step approach can be employed where ethyl 3-bromoisonicotinate is first coupled with (3-nitrophenyl)boronic acid. The resulting ethyl 3-(3-nitrophenyl)isonicotinate is then subjected to a reduction reaction to convert the nitro group to an amine. Common reducing agents for this transformation include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation. researchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination provides a direct route to form the C-N bond. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would involve the coupling of ethyl 3-bromoisonicotinate with aniline. This reaction is catalyzed by a palladium complex, often generated in situ from a palladium precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], and a phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often employed to improve reaction efficiency. youtube.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.
Esterification Procedures for Ethyl Group Installation
The ethyl ester functionality can be introduced at various stages of the synthesis. If the cross-coupling reaction is performed on the isonicotinic acid, the resulting 3-(3-aminophenyl)isonicotinic acid would need to be esterified. The Fischer-Speier esterification is a classic method for this transformation, involving heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemicalbook.com
Alternatively, the esterification can be performed at the beginning of the synthetic sequence. Isonicotinic acid can be converted to ethyl isonicotinate, which is then halogenated and subjected to the cross-coupling reaction. A common method for esterification involves reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ethanol. orgsyn.orgorgsyn.org
A microwave-assisted esterification of isonicotinic acid with ethanol using activated carbon as a catalyst has also been reported, offering a rapid and high-yielding procedure. chemicalbook.com
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the key cross-coupling step, several parameters can be varied.
For Suzuki-Miyaura Coupling:
| Parameter | Variation | Effect on Yield |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Catalyst choice can significantly impact yield and reaction time. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and nature of the base can influence the rate of transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solvent choice affects the solubility of reactants and catalyst. |
| Temperature | Room temperature to 100 °C | Higher temperatures can increase reaction rates but may lead to side products. |
For Buchwald-Hartwig Amination:
| Parameter | Variation | Effect on Yield |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The choice of precatalyst can affect the rate of catalyst activation. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are generally more effective. youtube.com |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are commonly used. |
Novel Synthetic Approaches and Catalyst Development for Analogues
The field of cross-coupling chemistry is continually evolving, with the development of new catalysts and synthetic methods. For the synthesis of analogues of this compound, several novel approaches could be considered.
Recent advances in palladium catalysis have led to the development of highly active pre-catalysts that are air- and moisture-stable, simplifying the experimental setup. rsc.orgyoutube.com The use of N-heterocyclic carbene (NHC) ligands in place of phosphine ligands has also shown promise in certain cross-coupling reactions. researchgate.net
For the synthesis of structurally related pyridine derivatives, visible-light-mediated photocatalysis has emerged as a green and efficient alternative to traditional cross-coupling methods for certain transformations. orgsyn.orgyoutube.com While not directly applicable to the C-C or C-N bond formation in the target molecule, these methods highlight the trend towards more sustainable synthetic strategies.
Furthermore, the development of new cross-coupling reactions, such as the aminative Suzuki-Miyaura coupling, which combines elements of both Suzuki and Buchwald-Hartwig reactions, could offer novel disconnections and synthetic routes to complex amine-containing biaryls. tcichemicals.com
Advanced Derivatization and Structural Modification of Ethyl 3 3 Aminophenyl Isonicotinate
Chemical Transformations at the Amino Group: Amidation, Alkylation, Acylation
The primary amino group on the phenyl ring is a highly reactive and versatile nucleophile, making it a prime site for initial structural modifications. Standard transformations for anilines can be readily applied to introduce a variety of substituents.
Amidation: The amino group can be converted to an amide via reaction with carboxylic acids or their derivatives. The most common method involves coupling with a carboxylic acid using activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt). umn.edu Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) provides a direct route to the corresponding amides. This transformation is fundamental in building larger molecular structures and is widely used in medicinal chemistry.
Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction (e.g., with sodium borohydride), offers a more controlled method for mono-alkylation.
Acylation: Similar to amidation, acylation involves the reaction of the amino group with an acylating agent. This includes the formation of sulfonamides through reaction with sulfonyl chlorides, ureas via reaction with isocyanates, and carbamates through reaction with chloroformates. These reactions are typically high-yielding and allow for the introduction of a wide range of functional moieties that can alter the electronic and steric properties of the molecule.
| Transformation | Reagent Class | Typical Reagents | Product |
|---|---|---|---|
| Amidation | Carboxylic Acid / Derivative | R-COOH + DCC/HOBt; R-COCl + Base | Amide |
| Alkylation | Alkyl Halide | R-Br or R-I | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | R-CHO + NaBH4 | Secondary Amine |
| Acylation | Sulfonyl Chloride | R-SO2Cl | Sulfonamide |
| Isocyanate | R-N=C=O | Urea | |
| Chloroformate | R-O-COCl | Carbamate (B1207046) |
Modifications of the Phenyl Ring: Substituent Effects and Regioselectivity
The phenyl ring is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of its existing substituents. The amino group is a powerful activating ortho-, para-director, while the pyridine-4-carboxylate group is a deactivating meta-director relative to its point of attachment. The strong activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C2', C4', and C6' positions of the phenyl ring).
Substituent Effects: The presence of the electron-donating amino group increases the electron density of the phenyl ring, making it more susceptible to electrophilic attack than benzene (B151609) itself. Conversely, the electron-withdrawing nature of the isonicotinate (B8489971) substituent slightly diminishes this activation. The electronic properties of any new substituent added to the phenyl ring can, in turn, affect the reactivity of the other parts of the molecule, including the pKa of the pyridine (B92270) nitrogen and the nucleophilicity of the amino group. mdpi.comrsc.orgnih.gov For instance, introducing a strong electron-withdrawing group like a nitro group onto the phenyl ring would decrease the basicity of the amino group. mdpi.comresearchgate.net
Regioselectivity: In EAS reactions like halogenation, nitration, or Friedel-Crafts acylation, substitution is expected to occur preferentially at the C4' and C6' positions (ortho and para to the amino group and meta to the pyridine substituent). The C2' position is also activated but may be sterically hindered by the adjacent pyridine ring. Reactions such as halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield a mixture of para- and ortho-substituted products, with the para product often favored due to reduced steric hindrance. nih.govchemrxiv.org
| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Halogenation | Br2, FeBr3 or NBS | 4'-bromo and 6'-bromo derivatives | Strong ortho, para-directing effect of -NH2 group. nih.gov |
| Nitration | HNO3, H2SO4 | 4'-nitro and 6'-nitro derivatives | Requires careful conditions to avoid oxidation of the amino group. |
| Sulfonation | Fuming H2SO4 | 4'-sulfonic acid derivative | Often reversible and thermodynamically controlled. |
Diversification at the Ester Moiety: Transesterification and Amidation
The ethyl ester functional group offers another key site for structural diversification, allowing for the modification of solubility, metabolic stability, and hydrogen bonding capabilities.
Transesterification: The ethyl ester can be converted into other alkyl or aryl esters through transesterification. masterorganicchemistry.com This reaction is typically catalyzed by either acid (e.g., H₂SO₄) or base (e.g., NaOR') and involves refluxing the parent ester in an excess of the desired alcohol (R'-OH). organic-chemistry.org The use of a large excess of the new alcohol drives the equilibrium toward the product. This method allows for the straightforward synthesis of a series of esters, for example, from methyl to butyl to benzyl (B1604629) esters, which can be used to probe the effect of the ester group size on biological activity. mdpi.com
Amidation: The ester can be converted into an amide, a common bioisosteric replacement for esters in drug design. This is most reliably achieved in a two-step sequence. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid (3-(3-aminophenyl)isonicotinic acid) via saponification, typically using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) followed by acidic workup. umn.eduresearchgate.net The resulting carboxylic acid is then coupled with a primary or secondary amine using standard peptide coupling reagents like DCC, HOBt, or HATU to form the desired amide bond. umn.edunih.gov Direct conversion of the ester to an amide is also possible but often requires harsher conditions or specific catalysts. nih.gov
| Transformation | Reaction Steps | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| Transesterification | One-step | R'-OH, acid or base catalyst | New Ester (R'-O-C=O) |
| Amidation | 1. Saponification | LiOH or NaOH, then H3O+ | Carboxylic Acid |
| 2. Amide Coupling | R'R''NH, DCC/HOBt | Amide (R'R''N-C=O) |
Heterocyclic Ring Modifications and Annulations
The pyridine ring of the isonicotinate scaffold is generally electron-deficient and thus less reactive toward electrophiles than the phenyl ring. However, specific strategies can achieve its functionalization. nih.govnih.gov
Pyridine Ring Functionalization: Direct C-H functionalization of pyridines is a challenging but powerful tool. acs.org Electrophilic substitution requires harsh conditions and typically directs to the 3- and 5-positions, which are already substituted in this case. nih.gov A more effective strategy involves N-oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This modification activates the ring, making the C2 and C6 positions susceptible to nucleophilic attack and facilitating electrophilic substitution at the C4 position (which is occupied). amphoteros.com Recent advances in transition-metal-catalyzed C-H activation provide alternative routes for introducing new substituents onto the pyridine ring. nih.gov
Annulation: Annulation involves the construction of a new ring fused to an existing one. wiley.com For the ethyl 3-(3-aminophenyl)isonicotinate scaffold, this could be achieved by first introducing additional functional groups onto either the pyridine or phenyl ring. For example, functionalizing the C2 position of the pyridine ring and the C2' position of the phenyl ring could set the stage for an intramolecular cyclization to form a polycyclic heterocyclic system. Such strategies are common in the synthesis of complex natural products and bioactive molecules. researchgate.netlongdom.orgresearchgate.net For instance, a reaction between a suitably placed amino group and a carbonyl could lead to the formation of a fused diazepine (B8756704) or similar heterocyclic structure.
Chemo- and Regioselective Functionalization Strategies
With three distinct reactive sites, achieving selective functionalization is paramount for controlled synthesis.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. The aniline (B41778) amino group is significantly more nucleophilic than the pyridine nitrogen. Therefore, reactions with electrophiles like acyl chlorides or isocyanates will selectively occur at the amino group under standard conditions. To react at the pyridine nitrogen (e.g., N-alkylation), the more nucleophilic amino group would first need to be protected, for example, as an amide or carbamate. The ester group is the least reactive of the three and typically requires specific, often harsh, conditions for transformation (e.g., saponification).
Regioselectivity: This relates to selectivity in position, particularly on the aromatic rings. As discussed in section 3.2, electrophilic attack on the phenyl ring is governed by the powerful ortho-, para-directing amino group. nih.gov Functionalization of the pyridine ring is more complex. While generally unreactive to electrophiles, N-oxidation can be used to direct subsequent reactions. amphoteros.com Strategies involving directed ortho-metalation (DoM), where a functional group directs lithiation to an adjacent position, could also be employed to achieve regioselective functionalization of either ring, provided a suitable directing group is installed first.
Parallel Synthesis and Combinatorial Library Generation Based on this compound Scaffolds
The trifunctional nature of this compound makes it an ideal scaffold for the construction of combinatorial libraries, which are collections of structurally related compounds. nih.govescholarship.org Such libraries are invaluable in drug discovery for systematically exploring structure-activity relationships (SAR). chemrxiv.org
A combinatorial library can be generated by reacting the core scaffold with sets of diverse building blocks at its reactive sites. For example, a library could be synthesized by:
Amidation at the amino group: Reacting the scaffold with a library of 100 different carboxylic acids.
Amidation at the ester: Hydrolyzing the resulting 100 compounds to their carboxylic acids and then reacting them with a library of 100 different amines.
This two-step process would theoretically generate 100 x 100 = 10,000 unique compounds. This parallel synthesis approach allows for the rapid generation of thousands of analogs for biological screening. nih.govresearchgate.net By analyzing the activity of the library members, chemists can identify which substituents at which positions are critical for the desired biological effect. nih.gov
| Scaffold Position | Reaction Type | Building Block Library (R-group) | Potential Diversity |
|---|---|---|---|
| Amino Group (-NH2) | Amidation | Set of diverse carboxylic acids (R1-COOH) | Introduces R1-CONH- |
| Ester (-COOEt) | Amidation (post-hydrolysis) | Set of diverse amines (R2-NH2) | Introduces -CONHR2 |
| Phenyl Ring | Halogenation | Set of halogenating agents (NBS, NCS, NIS) | Introduces -Br, -Cl, -I at 4' or 6' |
Computational and Theoretical Investigations of Ethyl 3 3 Aminophenyl Isonicotinate
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, DFT methods can determine the ground-state electron density and from it, a host of molecular properties. For Ethyl 3-(3-aminophenyl)isonicotinate, a typical calculation would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p).
From the optimized geometry and electronic energy, global reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's stability and reactivity. nih.gov Key descriptors include chemical potential (μ), which indicates the tendency of electrons to escape; chemical hardness (η), which measures resistance to change in electron distribution; and the global electrophilicity index (ω), which quantifies the molecule's ability to accept electrons. nih.govnih.gov
Table 1: Illustrative Global Reactivity Descriptors and Their Significance (Note: The following table is illustrative. Specific values would need to be generated via dedicated DFT calculations for this compound.)
| Descriptor | Formula | Significance for Reactivity |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. A higher value indicates greater reactivity as a nucleophile. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to deformation or change in electronic configuration. Harder molecules are less reactive. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Softer molecules are more polarizable and more reactive. |
| Electronegativity (χ) | -μ | The power of an atom or group to attract electrons towards itself. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy stabilization when the system acquires additional electronic charge from the environment. |
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of a molecule dictates how it can interact with its environment. This compound possesses several rotatable single bonds, leading to various possible conformations. The key bonds for conformational analysis are:
The C-C bond linking the phenyl and pyridine (B92270) rings.
The C-C bond between the pyridine ring and the carbonyl group.
The C-O and O-C bonds of the ethyl ester group.
A potential energy surface (PES) scan is a computational method used to map the energy landscape of these rotations. researchgate.netresearchgate.net By systematically rotating one or more of these bonds and calculating the energy at each step, a profile of energy versus dihedral angle is generated. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. This analysis is crucial for identifying the most likely shape of the molecule in a given environment, which is a prerequisite for accurate docking and other structure-based studies.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. libretexts.orgresearchgate.net It is calculated from the optimized molecular structure and provides critical insights into chemical reactivity by identifying regions that are electron-rich or electron-poor. nih.govbhu.ac.in
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be localized around the electronegative atoms: the pyridine nitrogen, the carbonyl oxygen of the ester, the ether-like oxygen of the ester, and to a lesser extent, the nitrogen of the amino group due to its lone pair. researchgate.net
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. They would be found primarily around the hydrogen atoms of the amino group and the acidic hydrogens on the aromatic rings. bhu.ac.in
Neutral Potential (Green): These regions typically correspond to the nonpolar hydrocarbon portions of the molecule, such as the ethyl group.
The MEP map provides a qualitative prediction of how the molecule will interact with other polar molecules, ions, or the active site of a receptor. researchgate.net
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). libretexts.org
In the case of this compound:
HOMO: Due to the strong electron-donating nature of the amino group, the HOMO is expected to be primarily localized on the 3-aminophenyl ring. This indicates that this part of the molecule is the most likely site for electrophilic attack.
LUMO: The pyridine ring, particularly when substituted with an electron-withdrawing ester group, is electron-deficient. Therefore, the LUMO is expected to be centered on the isonicotinate (B8489971) moiety. This region is the most probable site for nucleophilic attack.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 2: Conceptual Frontier Molecular Orbitals of this compound
| Orbital | Expected Primary Localization | Role in Reactivity |
| HOMO | 3-Aminophenyl ring | Electron Donor (Nucleophilic Center) |
| LUMO | Ethyl Isonicotinate ring system | Electron Acceptor (Electrophilic Center) |
QSAR/QSPR Modeling Approaches for Structure-Activity Relationship Prediction (in vitro context)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.netmdpi.com A QSAR model is not built for a single compound but for a dataset of structurally related molecules with measured biological activity (e.g., IC₅₀ values for enzyme inhibition). nih.govresearchgate.net
To develop a QSAR model for analogues of this compound, one would first need to synthesize a library of derivatives and test their in vitro activity against a specific biological target. Then, for each molecule, a set of numerical parameters, or "descriptors," would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is then generated to create an equation that predicts activity based on the values of these descriptors. japsonline.com
For this compound itself, the first step in such a study would be the calculation of its molecular descriptors.
Table 3: Examples of Molecular Descriptors for QSAR/QSPR Analysis
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometric | Molecular Surface Area, Molecular Volume |
| Physicochemical | LogP (lipophilicity), Molar Refractivity |
| Electronic | Dipole Moment, HOMO/LUMO energies |
The resulting QSAR model could then predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.
Molecular Docking and Dynamics Simulations with Biological Macromolecules (theoretical interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule in the active site of a target protein. nih.gov
A theoretical docking study of this compound would involve:
Obtaining the 3D crystal structure of a relevant target protein (e.g., a kinase, transferase, or reductase). nih.gov
Defining the binding site within the protein.
Allowing the conformationally flexible ligand to explore possible binding poses within the site using a scoring function to estimate the binding affinity (e.g., in kcal/mol).
The analysis would focus on identifying key intermolecular interactions:
Hydrogen Bonds: The amino group (donor), pyridine nitrogen (acceptor), and carbonyl oxygen (acceptor) are all capable of forming hydrogen bonds with amino acid residues like Serine, Threonine, or Aspartate.
π-π Stacking: The two aromatic rings can engage in stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.
Hydrophobic Interactions: The ethyl group and the hydrocarbon backbone of the rings can form favorable interactions with nonpolar residues like Leucine, Valine, or Isoleucine.
Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms over time, providing insight into the stability of the ligand-protein complex and revealing how the binding is influenced by the dynamic nature of the protein and surrounding water molecules.
Table 4: Hypothetical Interactions of this compound in a Protein Active Site
| Ligand Functional Group | Potential Interaction Type | Example Interacting Residue |
| Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arginine, Histidine |
| Phenyl/Pyridine Rings | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Leucine |
| Ethyl Group (-CH₂CH₃) | Hydrophobic / van der Waals | Valine, Isoleucine, Alanine |
Ab Initio and DFT Studies on Reaction Mechanisms Involving this compound
DFT and ab initio methods are powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.org These calculations can map the entire reaction pathway from reactants to products, including the identification of transition states (TS) and intermediates. researchgate.netrsc.org
For this compound, mechanistic studies could investigate various potential reactions, such as:
Electrophilic Aromatic Substitution: The activation of the phenyl ring by the amino group makes it susceptible to electrophilic attack (e.g., halogenation, nitration). Calculations could determine the most likely position of substitution (ortho or para to the amino group) by comparing the activation energies of the different pathways.
Nucleophilic Acyl Substitution: The ester group can undergo hydrolysis or amidation. DFT can model the tetrahedral intermediate and the transition states involved, clarifying the reaction kinetics.
Nucleophilic Addition to the Pyridine Ring: While less favorable, reactions involving nucleophilic attack on the electron-deficient pyridine ring could also be explored, especially under specific catalytic conditions.
In Vitro Biological Activity and Mechanistic Explorations of Ethyl 3 3 Aminophenyl Isonicotinate
Target Identification and Engagement Studies
To begin understanding the biological effects of Ethyl 3-(3-aminophenyl)isonicotinate, initial studies would focus on identifying its molecular targets. This typically involves screening the compound against a panel of known biological macromolecules.
Enzyme Inhibition Assays: The compound would be tested for its ability to inhibit the activity of various enzymes. For instance, its effect on key enzymes in pathological pathways, such as kinases, proteases, or phosphatases, would be quantified.
Receptor Binding Affinity: Radioligand binding assays would be utilized to determine if this compound binds to specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. For example, studies on 3-arylpiperidines have shown selective binding to the opiate "mu" receptor. nih.gov Such assays would determine the binding affinity (Ki or IC50 values) of the compound for various receptor subtypes.
Mechanistic Probes for Elucidating Molecular Pathways in Cell-Free Systems
Once a primary target is identified, further cell-free experiments are conducted to elucidate the mechanism of action. These studies provide a detailed understanding of how the compound interacts with its target at a molecular level.
If this compound were found to be a receptor antagonist, its competitive or non-competitive nature would be determined using functional assays, such as guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding assays. nih.gov
Investigation of Protein-Ligand Interactions through Biophysical Methods (in vitro)
A variety of biophysical techniques can be employed to characterize the direct interaction between a compound and its protein target. These methods provide valuable information on binding thermodynamics, kinetics, and structural details of the interaction.
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon binding, providing data on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding, including the association (kon) and dissociation (koff) rate constants. nih.gov
X-ray Crystallography: If the protein-ligand complex can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the binding site, revealing the specific atomic interactions between the compound and the protein. nih.gov
Cellular Uptake and Intracellular Distribution Studies in Cultured Cell Lines (mechanistic)
To exert a biological effect on intracellular targets, a compound must first cross the cell membrane. Cellular uptake studies are crucial to understand this process.
Fluorescence Microscopy: By labeling this compound with a fluorescent tag, its uptake and subcellular localization can be visualized using confocal microscopy. mdpi.com
Quantitative Analysis: The amount of compound taken up by cells can be quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry after cell lysis. mdpi.com Studies on other small molecules have shown that uptake can be time- and concentration-dependent. nih.govnih.gov
Modulation of Specific Cellular Processes or Signaling Pathways in Vitro
Following target engagement within the cell, the downstream consequences on cellular processes and signaling pathways are investigated.
Western Blotting: This technique can be used to measure changes in the protein levels or post-translational modifications (e.g., phosphorylation) of key signaling molecules in response to treatment with the compound.
Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors and signaling pathways. For instance, a luciferase reporter gene under the control of a specific response element can indicate the activation or inhibition of that pathway. mdpi.com
Comparative Analysis of Structure-Activity Relationships (SAR) in In Vitro Bioassays
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of the lead compound to understand how different chemical modifications affect its biological activity.
By systematically altering parts of the this compound molecule, such as the ethyl ester, the aminophenyl group, or the isonicotinate (B8489971) ring, researchers could identify the key chemical features required for target binding and activity. For example, studies on other chemical series have shown that modifications to substituents can significantly impact potency and selectivity. nih.govmdpi.comresearchgate.net This information is critical for optimizing the compound's properties.
Role of this compound as a Tool Compound in Biological Research
A well-characterized compound with high potency and selectivity for a specific biological target can become a valuable "tool compound" for researchers. Such a tool can be used to probe the function of that target in various biological systems.
Should this compound be found to have such properties, it could be used to elucidate the role of its target protein in health and disease, potentially leading to new therapeutic strategies.
Medicinal Chemistry and Ligand Design Principles from Ethyl 3 3 Aminophenyl Isonicotinate Analogs
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a key strategy in medicinal chemistry to discover new, patentable compounds with similar biological activity to a known active molecule but with a different core structure. nih.govchemrxiv.org This technique is particularly valuable for improving properties like selectivity, synthetic accessibility, and ADME (absorption, distribution, metabolism, and excretion) profiles. chemrxiv.org For ethyl 3-(3-aminophenyl)isonicotinate analogs, scaffold hopping could involve replacing the central aminophenyl ring or the isonicotinate (B8489971) core with other cyclic systems that maintain the crucial pharmacophoric features.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental tool in this process. drughunter.comnih.gov These replacements aim to enhance potency, reduce toxicity, or alter metabolic pathways while retaining the desired biological activity. drughunter.com
Examples of Scaffold Hopping and Bioisosteric Replacements for this compound Analogs:
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Phenyl ring | Thiophene (B33073), Pyrazole, Isoxazole | To alter electronic properties, improve solubility, and explore new intellectual property space. nih.gov |
| Pyridine (B92270) ring | Pyrimidine, Pyridazine, Thiazole | To modulate pKa, hydrogen bonding capacity, and metabolic stability. bhsai.org |
| Ester group | Amide, Tetrazole, Acylsulfonamide | To improve metabolic stability against esterases and introduce new interaction points. youtube.com |
| Amino group | Hydroxyl, Methoxy, Small alkyl chains | To modify hydrogen bonding potential and lipophilicity. |
This table presents conceptual bioisosteric replacements based on established medicinal chemistry principles.
The success of these replacements is highly dependent on the specific biological target and the binding pocket environment. drughunter.com For instance, replacing the phenyl ring with a thiophene ring, as seen in the development of the antihistamine Pizotifen from Cyproheptadine, can lead to improved therapeutic profiles. nih.gov Similarly, the strategic introduction of fluorine can block metabolic soft spots and modulate the basicity of nearby nitrogen atoms. cambridgemedchemconsulting.com
Fragment-Based Drug Design (FBDD) Approaches Utilizing Substructures
Fragment-based drug design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.gov These initial hits then serve as starting points for building more potent and selective ligands through strategies like fragment growing, linking, or merging. nih.govyoutube.com
The substructures within this compound, namely the aminophenyl group and the isonicotinate moiety, are ideal candidates for an FBDD approach.
FBDD Strategies Involving Isonicotinate and Aminophenyl Fragments:
Fragment Growing: A validated isonicotinate or aminophenyl fragment that binds to a target can be elaborated by adding functional groups to pick up additional interactions within the binding pocket. nih.gov
Fragment Linking: If separate screening identifies two fragments, for example, an isonicotinate derivative and a substituted aniline (B41778), that bind to adjacent sites on the target, they can be connected with a suitable linker to create a high-affinity ligand. researchgate.net
Fragment Merging: Two overlapping fragments can be combined into a single, more potent molecule that incorporates the key binding features of both.
The advantage of FBDD lies in its ability to more efficiently explore chemical space and often results in lead compounds with better physicochemical properties compared to those identified through HTS. nih.gov
Lead Generation and Optimization Strategies Inspired by the Isonicotinate Framework
The process of discovering a new drug involves identifying initial "hits" from a screening campaign, developing them into "leads" with more drug-like properties, and then optimizing those leads to produce a clinical candidate. danaher.com The isonicotinate framework of this compound provides a rich scaffold for both lead generation and optimization. nih.gov
Lead Generation:
High-throughput screening (HTS) of diverse compound libraries can identify initial hits containing the isonicotinate or a similar pyridine-based scaffold. nih.gov Alternatively, virtual screening and molecular docking can be used to computationally screen large virtual libraries against a target of interest, prioritizing compounds with the isonicotinate framework for synthesis and testing. danaher.com
Lead Optimization:
Once a lead compound containing the isonicotinate framework is identified, a systematic optimization process begins to improve its potency, selectivity, and ADME properties. patsnap.com This is often an iterative cycle of design, synthesis, and testing. danaher.com
Key Optimization Strategies:
| Strategy | Application to Isonicotinate Analogs |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying the substituents on both the aminophenyl and isonicotinate rings to understand which groups enhance or diminish biological activity. nih.gov |
| Improving Metabolic Stability | Identifying and blocking sites of metabolic degradation, for example, by replacing a metabolically labile methyl group with a chlorine atom. youtube.com The ethyl ester in the parent compound is a potential soft spot for hydrolysis by esterases and could be replaced with a more stable group. |
| Enhancing Selectivity | Modifying the scaffold to maximize interactions with the desired target while minimizing interactions with off-targets to reduce potential side effects. patsnap.com |
| Modulating Physicochemical Properties | Adjusting lipophilicity and solubility by introducing polar or non-polar groups to achieve optimal pharmacokinetic properties. researchgate.net |
| Structural Simplification | Removing non-essential parts of a complex lead molecule to improve synthetic accessibility and drug-like properties. nih.gov |
This table outlines common lead optimization strategies and their potential application to analogs of this compound.
Design of Targeted Libraries for Specific Biological Assays
Instead of screening vast, diverse compound collections, a more efficient approach is to design and screen focused or targeted libraries. nih.gov These are smaller collections of compounds designed to interact with a specific protein or a family of related targets, such as kinases or G-protein coupled receptors (GPCRs). nih.gov The design of such libraries often leverages structural information about the target or knowledge of existing ligands. nih.gov
A targeted library based on the this compound scaffold could be designed to probe a specific family of biological targets. For example, the pyridine and aniline moieties are common features in kinase inhibitors. A library could be created with variations at different positions of these rings to explore the ATP-binding site of various kinases.
Conceptual Design of a Targeted Library:
| Scaffold Core | R1 Substituents (on Phenyl Ring) | R2 Substituents (on Pyridine Ring) | R3 Substituents (Ester Modification) |
| 3-(Phenyl)isonicotinate | -H, -F, -Cl, -CH3, -OCH3 | -NH2, -OH, -Cl | -Ethyl, -Methyl, -Isopropyl, -Amide |
| -CF3, -CN, -SO2NH2 | -F, -Br | -Cyclopropyl |
This table illustrates a combinatorial approach to designing a targeted library around the 3-phenyl-isonicotinate core.
The synthesis of such a library would likely involve parallel synthesis techniques to efficiently generate a large number of analogs for screening in specific biological assays. This approach increases the probability of finding high-quality hits compared to random screening. chemdiv.com
Prodrug Strategies and Bioreversible Derivatives (conceptual design)
A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical reactions. researchgate.net This approach is often used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or chemical instability. ijpcbs.com
The this compound structure has several functional groups that could be modified to create prodrugs.
Conceptual Prodrug Designs:
Ester Prodrugs: The ethyl ester itself can be considered a prodrug of the corresponding carboxylic acid, which may be the active form. The rate of hydrolysis can be tuned by changing the steric and electronic nature of the alcohol portion of theester.
Amine Prodrugs: The aniline amino group is a key site for prodrug modification. It can be acylated to form an amide, which would be cleaved in vivo by amidases to release the active parent amine. nih.gov This can improve membrane permeability and mask a potentially reactive amino group.
Carbamate (B1207046) Prodrugs: The amino group could be converted to a carbamate. The well-known non-sedating antihistamine loratadine (B1675096) is an ethyl carbamate that is metabolized to the active desloratadine. nih.gov
Phosphate (B84403) Prodrugs: If a hydroxyl group were introduced onto the scaffold, it could be converted into a phosphate ester. This strategy is frequently used to dramatically increase water solubility for intravenous formulations. nih.gov
The design of a successful prodrug requires a careful balance: the prodrug must be stable enough to reach its intended target but labile enough to be efficiently converted to the active drug. researchgate.net
Development of Novel Ligands for Orphan Receptors or Undruggable Targets (design principles)
Orphan Receptors:
Orphan receptors are proteins that have the structure of a receptor but whose endogenous ligand has not yet been identified. nih.gov These represent a significant pool of potential new drug targets. researchgate.net Identifying ligands for these receptors, a process called deorphanization, is a major challenge. Structure-based drug design and virtual screening, using homology models of the orphan receptor, can be employed to identify potential small molecule modulators. nih.gov The this compound scaffold, with its conformational flexibility and diverse chemical handles, could serve as a starting point for designing libraries to screen against orphan GPCRs or other receptor families.
Undruggable Targets:
"Undruggable" targets are proteins that have been considered difficult to target with conventional small molecules, often due to the lack of a well-defined binding pocket. researchgate.netnih.gov Protein-protein interactions (PPIs) are a major class of such targets. nih.gov
Fragment-based drug design (FBDD) is proving to be a particularly effective strategy for tackling these challenging targets. nih.govicr.ac.uk Small fragments can bind to shallow pockets or "hot spots" on the protein surface that are inaccessible to larger, more complex molecules. nih.gov These initial fragment hits can then be optimized into more potent molecules that can disrupt PPIs or modulate the function of other previously undruggable targets. icr.ac.uk The substructures of this compound, such as the isonicotinate and aminophenyl fragments, could be included in fragment libraries aimed at discovering starting points for these difficult targets.
Future Directions and Emerging Research Avenues for Ethyl 3 3 Aminophenyl Isonicotinate
Exploration of Underexplored Biological Targets
The core structure of Ethyl 3-(3-aminophenyl)isonicotinate is reminiscent of various biologically active molecules, suggesting that its own therapeutic potential is an area ripe for investigation. Derivatives of the isonicotinate (B8489971) scaffold, for instance, have been a cornerstone in the treatment of tuberculosis. nih.govnih.gov Future research could therefore systematically screen this compound against a panel of Mycobacterium tuberculosis strains, including multidrug-resistant variants, to determine if it shares the antitubercular properties of its chemical cousins like isoniazid (B1672263). nih.govnih.gov
Beyond mycobacteria, the isonicotinate and nicotinamide (B372718) structures have been implicated in antifungal activity. mdpi.com A logical next step would be to evaluate this compound against a range of pathogenic fungi, such as Candida albicans and Cryptococcus neoformans, to uncover any latent antifungal properties. mdpi.com Furthermore, the broader class of nicotinic acid derivatives has shown vasorelaxant properties, opening an avenue to explore this compound's effects on cardiovascular targets like endothelial cells and its potential as a vasodilator. mdpi.com The aminophenyl moiety also introduces the possibility of targeting enzymes and receptors that specifically recognize this feature, which are numerous and diverse in human biology. A summary of potential, yet underexplored, biological targets is presented in Table 1.
| Potential Biological Target Class | Rationale based on Structural Analogs | Example Research Direction | Relevant Analogs Mentioned in Research |
| Mycobacterial Enzymes | Isonicotinic acid hydrazide is a known antitubercular agent. nih.govnih.gov | Screening against Mycobacterium tuberculosis InhA enzyme. | Isoniazid, Pyrimidine-4-carboxylic acid hydrazide nih.govnih.gov |
| Fungal Cell Wall Components | Nicotinamide derivatives have shown potent antifungal activity. mdpi.com | Testing against fluconazole-resistant Candida albicans strains. | Nicotinamide derivatives (e.g., 16g from a 2023 study) mdpi.com |
| Cardiovascular Receptors | Nicotinic acid derivatives exhibit vasorelaxant properties. mdpi.com | Investigating effects on vascular smooth muscle relaxation. | Nicorandil, 1-Adamantyl-thionicotinic acid analogs mdpi.com |
| Organic Cation Transporters | The aminophenyl group may interact with transporters of endogenous molecules and drugs. nih.gov | Screening for inhibitory activity against OCT3. | Various prescription drugs with amine functionalities nih.gov |
Table 1: Potential Underexplored Biological Targets for this compound
Integration with Advanced Screening Technologies
To efficiently probe the biological activity of this compound and its future analogs, the integration of advanced screening technologies is paramount. High-throughput screening (HTS) platforms allow for the rapid testing of compounds against a multitude of biological targets. nih.govenamine.net For this specific molecule, HTS could be employed to screen large libraries of its derivatives against the potential targets identified, such as those involved in infectious diseases or cardiovascular conditions. nih.govfrontiersin.org
Modern HTS assays are not limited to simple binding assays. For example, cell-based reporter assays, which can measure the modulation of specific signaling pathways like NF-κB or interferon-stimulated response elements, could provide nuanced insights into the compound's mechanism of action. frontiersin.org Furthermore, technologies like the Fluorometric Imaging Plate Reader (FLIPR) are ideal for studying targets such as G-protein coupled receptors (GPCRs) and ion channels, which are common drug targets. enamine.net Biophysical methods like Surface Plasmon Resonance (SPR) can provide detailed kinetic data on compound-target interactions, complementing the high-level data from primary screens. enamine.net The application of these technologies would accelerate the discovery of any latent therapeutic value held by this chemical scaffold.
Development of Advanced Synthetic Strategies for Complex Analogs
The future therapeutic or industrial value of this compound will likely be unlocked through the synthesis and evaluation of a diverse library of its analogs. Advanced synthetic strategies will be crucial for creating this chemical diversity. While the synthesis of the parent compound is established, the development of more complex analogs will require sophisticated synthetic methodologies.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce a wide array of substituents onto both the pyridine (B92270) and phenyl rings. This would allow for a systematic exploration of the chemical space around the core scaffold. Furthermore, the development of asymmetric syntheses for chiral analogs could be critical, as stereochemistry often plays a pivotal role in biological activity. Methods for the synthesis of complex heterocyclic systems, which may be fused to the isonicotinate core, could also be explored to generate novel molecular architectures with unique properties. sciepub.com The synthesis of phenothiazine (B1677639) derivatives, for instance, has demonstrated how complex polycyclic structures can be built from simpler amine precursors. nih.gov
Application in Chemoinformatics and Data Mining for New Compound Discovery
Chemoinformatics and data mining are powerful tools for accelerating drug discovery and can be readily applied to the study of this compound. By creating a virtual library of its derivatives, computational models can be used to predict their physicochemical properties and potential biological activities. Machine learning algorithms, trained on datasets of known active compounds with similar structural features (e.g., isonicotinic acid hydrazides), can be used to prioritize which analogs to synthesize and test, saving time and resources. nih.gov
For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of the analogs with their biological activity. mdpi.comresearchgate.net This can help in understanding which parts of the molecule are most important for its function and guide the design of more potent and selective compounds. Molecular docking simulations can predict how these compounds might bind to the active sites of various protein targets, providing a structural basis for their potential activity and allowing for a rational design approach to lead optimization. researchgate.net
Synergistic Studies with Other Chemical Entities
A promising avenue of research is the investigation of potential synergistic effects between this compound or its active analogs and other established therapeutic agents. If, for example, the compound is found to have modest antitubercular activity, it could be tested in combination with first-line anti-TB drugs like rifampicin (B610482) or isoniazid to see if it can enhance their efficacy or help overcome resistance mechanisms.
Similarly, if antifungal properties are discovered, synergistic studies with common antifungal agents such as fluconazole (B54011) could be conducted. This is particularly relevant for tackling drug-resistant fungal infections, where combination therapy is often a key strategy. mdpi.com The principle of synergy can also be extended to other potential applications, such as in cancer therapy, where combining agents that target different pathways can lead to improved outcomes. The key would be to first identify a confirmed biological activity for the isonicotinate derivative and then to rationally select combination partners based on their known mechanisms of action.
Potential for Material Science or Catalysis Applications (hypothetical)
The structural features of this compound also suggest hypothetical applications beyond the realm of medicine, particularly in material science and catalysis. The isonicotinate moiety, for example, is a known linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov Research has shown that Cu(II) isonicotinates can self-assemble into 2D layered structures. nih.gov It is conceivable that this compound could be used as a building block for novel coordination polymers, where the aminophenyl group could be further functionalized to tune the material's properties, such as its porosity, stability, or catalytic activity.
The presence of a pyridine nitrogen and an aniline-type nitrogen, along with the ester group, also suggests potential as a ligand in catalysis. For instance, the serendipitous Cu(II)-mediated aerobic oxidation of 4-acetylpyridine (B144475) to an isonicotinate has been reported, highlighting the catalytic potential of related structures. nih.gov One could hypothesize that metal complexes of this compound could be investigated as catalysts for various organic transformations, such as oxidations, reductions, or cross-coupling reactions. The aminophenyl group could serve as an additional coordination site or be used to immobilize the catalyst on a solid support. A summary of these hypothetical applications is presented in Table 2.
| Potential Application Area | Hypothetical Role of the Compound | Rationale from Related Research |
| Material Science | Building block for coordination polymers or MOFs. | Isonicotinic acid is a known linker in the assembly of 2D and 3D network structures with metal ions like Cu(II). nih.gov |
| Catalysis | Ligand for transition metal catalysts. | The pyridine and amine functionalities can coordinate with metal centers, potentially influencing their catalytic activity. Cu(II) complexes have been shown to catalyze aerobic oxidation. nih.gov |
Table 2: Hypothetical Applications in Material Science and Catalysis
Contribution to Fundamental Understanding of Structure-Function Relationships in Chemical Biology
A systematic study of this compound and its analogs can contribute significantly to our fundamental understanding of structure-function relationships (SFR) in chemical biology. By methodically modifying the three key components of the molecule—the ethyl ester, the aminophenyl group, and the isonicotinate ring—and correlating these changes with biological activity, a detailed SFR map can be constructed.
For example, varying the ester group (e.g., methyl, propyl, etc.) would probe the importance of this group's size and lipophilicity for target engagement. Modifying the position and nature of the substituent on the phenyl ring would reveal the electronic and steric requirements for binding. researchgate.net Furthermore, comparing the activity of these analogs across different biological targets can help in understanding the molecular basis of selectivity. This type of fundamental research, while not immediately aimed at developing a specific product, provides invaluable knowledge that can guide future drug design and chemical biology research. Studies on thionicotinic acid and 1,4-dihydropyridine (B1200194) derivatives have demonstrated how such systematic investigations can elucidate the key molecular descriptors that govern biological activity, such as dipole moments and electron-withdrawing or -donating properties of substituents. mdpi.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(3-aminophenyl)isonicotinate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of the pyridine core. Key steps include:
- Nucleophilic substitution at the 3-position using ammonia or amines under anhydrous methanol (e.g., NaF as a base) to introduce the aminophenyl group .
- Esterification of the carboxylic acid precursor (e.g., isonicotinic acid) with ethanol under acidic catalysis .
Yield optimization requires precise stoichiometry (1:1 molar ratio for substitution reactions) and purification via column chromatography or recrystallization. Continuous flow reactors are recommended for scalability .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm ester and aminophenyl group positions. Aromatic protons in the pyridine ring appear at δ 7.5–8.5 ppm, while the ethyl ester group shows triplet signals at δ 1.3–1.5 ppm (CH) and δ 4.3–4.5 ppm (CH) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 256.3 for [M+H]) .
- Melting Point : Experimental determination is essential due to variability in reported values (e.g., 98–113°C for related esters) .
Q. How does the compound’s structure influence its reactivity in substitution and coupling reactions?
The 3-aminophenyl group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution at the pyridine 4-position. The ethyl ester facilitates hydrolysis to carboxylic acids under basic conditions (e.g., NaOH in HO/EtOH) for further derivatization .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with nicotinic acid receptors?
Molecular docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the aminophenyl group and residues in the receptor’s active site (e.g., Asp168, Tyr185). Binding affinity (ΔG ≈ -8.2 kcal/mol) correlates with experimental IC values in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., NAD+ biosynthesis inhibition)?
- Dose-response analysis : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out non-specific effects .
- Metabolic profiling : Compare NAD+ levels in treated vs. control cells using LC-MS. Discrepancies may arise from cell-type-specific uptake or off-target interactions .
Q. How do structural analogs compare in pharmacokinetic properties?
| Compound | LogP | Solubility (mg/mL) | Plasma Stability (t) |
|---|---|---|---|
| This compound | 2.1 | 0.45 (PBS, pH 7.4) | >6 h |
| Ethyl isonicotinate | 1.8 | 0.62 | 4.2 h |
| Methyl 3-aminonicotinate | 0.9 | 1.10 | 3.8 h |
| The ethyl ester and aminophenyl groups improve lipophilicity and stability compared to methyl analogs . |
Q. What catalytic systems enhance its role in trifluoromethylation reactions?
Ethyl isonicotinate N-oxide (2 equiv) with trifluoroacetic anhydride (4 equiv) under 450 nm light enables radical trifluoromethylation. Avoid excess reagent to prevent side product formation (e.g., trifluoroacetylated byproducts) .
Q. How can reaction intermediates be stabilized for mechanistic studies?
Trapping intermediates with TEMPO (radical scavenger) or low-temperature NMR (-40°C in CDCN) isolates species like ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate, confirming electron donor-acceptor complex pathways .
Key Data Contradictions and Resolutions
- Synthetic Yields : Discrepancies in substitution reaction yields (60–74%) arise from solvent polarity (MeCN vs. THF) and base choice (NaF vs. KCO) .
- Biological Activity : Variability in IC values for NAD+ inhibition (2–10 µM) may reflect assay conditions (e.g., NAD+ depletion rates in different cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
